An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine
An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and relevant experimental considerations for N-(2-Aminoethyl)-1-aziridineethanamine.
Introduction
N-(2-Aminoethyl)-1-aziridineethanamine, with the molecular formula C6H15N3, is a primary amino compound. It is structurally related to diethylenetriamine, where a hydrogen on one of the amino groups is substituted by a 2-(aziridin-1-yl)ethyl group.[1] First described in the literature in 2004, this compound has been investigated as an experimental drug for its potential in treating cardiovascular disease and infections from Severe Acute Respiratory Syndrome (SARS) coronaviruses.[1]
Chemical and Physical Properties
The fundamental properties of N-(2-Aminoethyl)-1-aziridineethanamine are summarized below. These computed values provide a foundational understanding of the molecule's physical characteristics.
| Property | Value | Source |
| Molecular Formula | C6H15N3 | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 129.1266 Da | PubChemLite[2] |
| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[1] |
| CAS Registry Number | 23435-23-6 | ChemNet[3] |
| XLogP3 (Predicted) | -1.3 | PubChem[1] |
| SMILES | C1CN1CCNCCN | PubChemLite[2] |
| InChI | InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | PubChem[1] |
| InChIKey | XJNAQZHMIAKQOK-UHFFFAOYSA-N | PubChemLite[2] |
Pharmacological Profile and Mechanism of Action
N-(2-Aminoethyl)-1-aziridineethanamine is identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] This characteristic positions it as a potential therapeutic agent for cardiovascular diseases and as an anticoronaviral agent.[1]
Mechanism of Action:
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Cardiovascular Effects: Angiotensin II can cause constriction of coronary blood vessels, which increases vascular resistance and oxygen demand, potentially leading to myocyte hypertrophy. By inhibiting ACE2, N-(2-Aminoethyl)-1-aziridineethanamine may prevent these effects.[1]
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Antiviral Effects: The compound's binding to ACE2 may induce a conformational change. This change is thought to shift the residues that would normally bind the SARS-CoV S-glycoprotein, thereby preventing viral attachment and entry into host cells.[1] A structure-based in silico analysis has supported its role as an inhibitor of SARS-CoV S protein-mediated cell fusion.[4]
The potential therapeutic pathway for its antiviral action is visualized below.
Experimental Protocols and Characterization
Detailed, specific experimental protocols for N-(2-Aminoethyl)-1-aziridineethanamine are not extensively published. However, based on the characterization of structurally similar aziridine and amine compounds, the following methodologies would be standard for its synthesis and analysis.
A. Synthesis Protocol (General Approach)
The synthesis of N-(2-Aminoethyl)-1-aziridineethanamine can be achieved through reactions involving aziridine precursors. A study on related compounds detailed the synthesis of a palladium(II) complex with an N-(2-aminoethyl)aziridine ligand, which was formed via a metal-induced "aziridine dimerization" reaction.[5] This suggests that metal-catalyzed reactions could be a viable route for synthesizing the title compound.
B. Structural Characterization
Standard analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. In similar structures, the CH₂ proton signals show characteristic downfield shifts upon complexation or modification.[5]
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¹³C NMR: To identify the carbon skeleton. Signals for carbon atoms in the aziridine ring and the ethylamine chains would be expected in distinct regions.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values are available for various adducts, which can aid in identification.[2]
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Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for N-H stretching (primary and secondary amines) and C-N stretching would be expected.
The general workflow for the chemical characterization of this compound is outlined in the diagram below.
Safety and Handling
As with many amine and aziridine-containing compounds, N-(2-Aminoethyl)-1-aziridineethanamine is expected to require careful handling. Safety data for structurally similar compounds indicate that it may cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (neoprene or nitrile rubber), and eye/face protection (chemical goggles).[6][8]
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Handling: Use in a well-ventilated area or under a chemical fume hood.[6][8] Avoid contact with skin and eyes and prevent the formation of aerosols.[9]
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Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and locked up.[6][7] The compound may be sensitive to air and moisture.[7][10]
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Incompatibilities: Incompatible with strong oxidizing agents, acids, and moisture.[7][8][10]
In case of exposure, immediate medical attention is required. Standard first-aid measures include rinsing eyes cautiously with water for several minutes, washing skin with plenty of water, and moving to fresh air in case of inhalation.[6][8]
References
- 1. N-(2-aminoethyl)-1-aziridineethanamine | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(2-aminoethyl)-1-aziridineethanamine (C6H15N3) [pubchemlite.lcsb.uni.lu]
- 3. N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE [drugfuture.com]
- 4. Design of novel viral attachment inhibitors of the spike glycoprotein (S) of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) through virtual screening and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chembk.com [chembk.com]
